molecular formula C7H10O2 B15324514 1-(Oxolan-2-yl)prop-2-en-1-one

1-(Oxolan-2-yl)prop-2-en-1-one

Cat. No.: B15324514
M. Wt: 126.15 g/mol
InChI Key: BKIBPABKWNHEBU-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)prop-2-en-1-one is a chalcone derivative featuring a saturated tetrahydrofuran (oxolane) ring at the 1-position of the propenone scaffold. This structural motif distinguishes it from classical chalcones, which typically bear aromatic substituents.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(oxolan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h2,7H,1,3-5H2

InChI Key

BKIBPABKWNHEBU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of oxolane derivatives with prop-2-en-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-(Oxolan-2-yl)prop-2-en-1-one often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of 1-(Oxolan-2-yl)prop-2-en-1-one.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Oxolan-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights structural differences between 1-(Oxolan-2-yl)prop-2-en-1-one and analogous compounds:

Compound Name Substituents Key Structural Features
1-(Oxolan-2-yl)prop-2-en-1-one Oxolane (tetrahydrofuran) ring at 1-position Saturated oxygen heterocycle; electron-rich environment due to oxygen lone pairs.
1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one Furan (aromatic) at 1-position; 4-MeO-phenyl at 3 Unsaturated oxygen heterocycle; methoxy group enhances electron-donating capacity.
1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one Indole at 1-position; p-tolyl at 3 Nitrogen-containing heterocycle; hydrophobic p-tolyl group may improve membrane permeability.
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Amino-phenyl at 1-position; 4-MeO-phenyl at 3 Amino group enables hydrogen bonding; methoxy enhances electron donation.
3-(Benzo-1,3-dioxol-5-yl)-1-(2,6-methylpiperidin-1-yl)prop-2-en-1-one Piperidine at 1-position; methylenedioxy at 3 Bulky piperidine group; methylenedioxy contributes to planar aromatic system.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Methoxy (4-MeO) and amino (4-NH₂) substituents enhance electron density, improving reactivity in charge-transfer interactions . Nitro groups (e.g., in ) reduce electron density, affecting redox properties.
  • Heterocyclic Influence : The oxolane ring’s saturated nature may reduce conjugation compared to aromatic furan or indole derivatives, altering photophysical and electronic properties .

Quantum Chemical and Electronic Properties

provides HOMO/LUMO energies for select compounds:

Compound HOMO (eV) LUMO (eV) ΔE (eV)
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.723 -4.959 3.764
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -8.171 -5.386 2.785

Implications for 1-(Oxolan-2-yl)prop-2-en-1-one :

  • Lower HOMO-LUMO gaps (ΔE) in hydroxylated analogs (e.g., 2.785 eV) suggest enhanced charge-transfer capacity, relevant for photodynamic applications .

Role of Substituents :

  • Amino Groups: Facilitate electrostatic interactions with biological targets (e.g., PfFd-PfFNR in malaria parasites) .
  • Heterocycles : Indole and furan moieties improve binding to hydrophobic enzyme pockets .

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